molecular formula C8H14N2O2 B134454 N-(2-Cyanoethyl)-L-valine CAS No. 51078-49-0

N-(2-Cyanoethyl)-L-valine

Cat. No.: B134454
CAS No.: 51078-49-0
M. Wt: 170.21 g/mol
InChI Key: RXNXODTWPQTIHO-ZETCQYMHSA-N
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Description

N-(2-Cyanoethyl)-L-valine is a modified amino acid that arises from the reaction of acrylonitrile with the N-terminal valine in hemoglobin. This compound is often used as a biomarker to monitor exposure to acrylonitrile, a byproduct of cigarette smoke. It has a molecular formula of C8H14N2O2 and a molecular weight of 170.209 g/mol .

Mechanism of Action

Target of Action

N-(2-Cyanoethyl)-L-valine is a derivative of natural or synthetic nucleosides . It is used in the synthesis of oligonucleotides, relatively short fragments of nucleic acid and their analogs . The primary targets of this compound are the nucleosides in the DNA or RNA strands .

Mode of Action

This compound interacts with its targets through a process known as phosphoramidite chemistry . This chemistry involves the treatment of a protected nucleoside bearing a single free hydroxy group with phosphorodiamidite under the catalytic action of a weak acid . This process allows for the sequential addition of new bases to the DNA chain in a cyclic reaction .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the synthesis of oligonucleotides . This process mimics natural processes and allows for the accurate assembly of custom oligonucleotide sequences . The 2-cyanoethyl group is employed to protect a phosphate group in the context of a synthesis .

Pharmacokinetics

The pharmacokinetics of this compound involves its rapid absorption and distribution throughout the body . After administration, it causes sustained elevations of phenylethylamine concentrations and elimination of phenylethylamine is markedly decreased in these tissues relative to the situation after administration of phenylethylamine itself .

Result of Action

The result of the action of this compound is the formation of oligonucleotides . These oligonucleotides can be used in various applications such as gene expression studies, diagnostics, and therapeutics . This compound is a result of the exposure to acrylonitrile and is used as a biomarker of long-term or historical exposure to acrylonitrile .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of other chemicals and the pH of the environment . For instance, the presence of acrylonitrile can lead to the formation of this compound . Additionally, the pH of the environment can affect the rate of the phosphoramidite chemistry involved in the action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Cyanoethyl)-L-valine can be synthesized through a two-step reaction process:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring precise control over reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions: N-(2-Cyanoethyl)-L-valine undergoes several types of chemical reactions, including:

    Substitution Reactions: The cyano group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

    Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound .

Scientific Research Applications

N-(2-Cyanoethyl)-L-valine has several scientific research applications:

Comparison with Similar Compounds

    N-(2-Hydroxyethyl)valine: Formed from the reaction of ethylene oxide with valine.

    N-(2-Cyanoethyl)cysteine: Formed from the reaction of acrylonitrile with cysteine.

Uniqueness: N-(2-Cyanoethyl)-L-valine is unique due to its specific formation from acrylonitrile and valine, making it a precise biomarker for acrylonitrile exposure. Its structure and reactivity differ from other similar compounds, providing distinct analytical and research advantages .

Properties

IUPAC Name

(2S)-2-(2-cyanoethylamino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-6(2)7(8(11)12)10-5-3-4-9/h6-7,10H,3,5H2,1-2H3,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNXODTWPQTIHO-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90470238
Record name N-(2-Cyanoethyl)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51078-49-0
Record name N-(2-Cyanoethyl)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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